molecular formula C8H11BrClNO B1407006 (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride CAS No. 1807940-42-6

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

Cat. No. B1407006
CAS RN: 1807940-42-6
M. Wt: 252.53 g/mol
InChI Key: ITDCEEMCJJUSBB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride” is a compound that contains an amino group (-NH2), a hydroxyl group (-OH), and a bromophenyl group (a benzene ring with a bromine atom attached). The “1R” indicates the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chiral center (the carbon atom bonded to the amino and hydroxyl groups), a bromophenyl group, and an amino group. The presence of these functional groups would influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the polar amino and hydroxyl groups in this compound would likely make it more soluble in polar solvents compared to nonpolar ones .

properties

IUPAC Name

(1R)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCEEMCJJUSBB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 6
(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

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